4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

Apoptosis Sphingolipid signaling Cancer cell death

N-Methyl-D-erythro-sphingosine (NMS) is the single N-methylated derivative of D-erythro-sphingosine, functioning as a competitive sphingosine kinase (SPHK) inhibitor and protein kinase C (PKC) inhibitor. Unlike sphingosine or N,N-dimethylsphingosine, NMS uniquely inhibits PKC while stimulating src kinase 1.5–2-fold, providing a distinct dual-modulation profile for dissecting PKC-dependent vs. src-dependent pathways. With intermediate apoptotic potency (DMS ≥ NMS > TMS > SPH) in U937 cells and defined mitochondrial ceramidase inhibition (IC50 0.13 mol%), NMS is the precise tool for sphingolipid rheostat studies requiring moderate apoptotic windows. Supplied as a research-grade powder at ≥99% purity, stored at -20°C.

Molecular Formula C19H39NO2
Molecular Weight 313.5 g/mol
CAS No. 2700-62-1
Cat. No. B1430204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
CAS2700-62-1
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC)O
InChIInChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/t18-,19+/m0/s1
InChIKeyLUMQNHNDMLZNDJ-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- (CAS 2700-62-1) Procurement Overview: Monomethyl Sphingosine for Sphingolipid Research


4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- (CAS 2700-62-1), also known as N-methyl-D-erythro-sphingosine, monomethyl sphingosine (d18:1), or NMS, is a single N-methylated derivative of the endogenous sphingoid base D-erythro-sphingosine . It possesses a C18 sphingoid backbone with a trans (4E) double bond and retains the (2S,3R) stereochemistry of natural sphingosine, while bearing a single methyl substitution on the C2 amino group [1]. This compound functions as a competitive inhibitor of sphingosine kinase (SPHK) and an inhibitor of protein kinase C (PKC), thereby modulating ceramide and sphingosine-1-phosphate (S1P) levels in the sphingolipid rheostat . It is supplied as a research-grade biochemical with a molecular formula of C19H39NO2 and molecular weight of 313.5 g/mol, typically stored at -20°C with >99% purity available from specialty lipid suppliers .

Why Monomethyl Sphingosine (CAS 2700-62-1) Cannot Be Substituted with Sphingosine or Dimethylsphingosine


Sphingosine (SPH), N-methylsphingosine (NMS), and N,N-dimethylsphingosine (DMS) are not functionally interchangeable. The degree of N-methylation on the C2 amine fundamentally alters biological activity, target selectivity, and downstream signaling outcomes [1]. Direct comparative studies demonstrate that the potency order for apoptosis induction is DMS ≥ NMS > TMS > SPH, establishing NMS as an intermediate-strength derivative with distinct signaling modulation [2]. Furthermore, N-methylation ablates the src kinase inhibitory activity observed with SPH and instead produces a 1.5–2-fold stimulation of src kinase, while preserving PKC inhibition [3]. These differential effects preclude simple substitution; procurement decisions must be guided by the specific experimental requirement—whether that is intermediate apoptotic potency, src kinase activation rather than inhibition, or mitochondrial ceramidase inhibition with an IC50 of 0.13 mol% [4].

Quantitative Differential Evidence for Monomethyl Sphingosine (CAS 2700-62-1) vs. Closest Analogs


Apoptotic Potency Ranking: N-Methylsphingosine Occupies Intermediate Position Between DMS and Sphingosine

In a direct comparative study of sphingosine N-methyl derivatives, the apoptotic potency in U937 human monocyte cells followed the rank order DMS ≥ NMS > TMS > SPH [1]. Monomethyl sphingosine (NMS) induced apoptosis at an intermediate level—stronger than unmodified sphingosine but approximately equal to or slightly weaker than the dimethylated derivative DMS. At equimolar concentrations, NMS produced measurable apoptotic responses that were significantly enhanced relative to sphingosine, while trimethylation (TMS) resulted in markedly reduced cytotoxicity compared to both NMS and DMS [1]. This intermediate potency positions NMS as a valuable tool where full-strength apoptotic induction by DMS may confound experimental interpretation or where SPH provides insufficient signal-to-noise ratio.

Apoptosis Sphingolipid signaling Cancer cell death

Src Kinase Modulation: N-Methylsphingosine Activates Rather Than Inhibits Src Kinase

In a comparative enzymatic study using chemically well-defined sphingosines, N-methylated sphingosine (NMS) exhibited a fundamentally opposite effect on src kinase activity compared to unmodified sphingosine [1]. While D-erythro-sphingosine (SPH) inhibited v-src and c-src tyrosine kinase activity measured with polyglutamate-tyrosine (4:1) as substrate, N-acetylated and N-methylated sphingosines did not inhibit src kinase activity; instead, they produced a consistent 1.5–2-fold stimulation of such activity [1]. In contrast, both SPH and NMS inhibited protein kinase C (PKC) in A431 cells, indicating that N-methylation selectively redirects src kinase modulation while preserving PKC inhibitory function.

Protein kinase C Src kinase Signal transduction Tyrosine kinase

Mitochondrial Ceramidase Inhibition: N-Methylsphingosine IC50 of 0.13 mol%

In a comprehensive structure-activity study of mitochondrial ceramidase (mt-CDase) inhibitors, N-methyl-D-erythro-sphingosine (N-Me-Sph) exhibited an IC50 of 0.13 mol% against rat brain mitochondrial ceramidase [1]. This potency falls within the range of sphingosine stereoisomers, which inhibited mt-CDase with IC50 values ranging from 0.04 to 0.14 mol% [1]. Notably, the enzyme was not inhibited by N-methyl ceramide (N-Me-C16-Cer), 1-O-methyl ceramide, or 3-O-methyl ceramide, demonstrating that N-methylation on the sphingoid base—rather than on ceramide—is tolerated for mt-CDase inhibition [1]. The IC50 of 0.13 mol% positions N-Me-Sph as a moderate inhibitor within the sphingosine-based inhibitor series.

Mitochondrial ceramidase Ceramide metabolism Enzyme inhibition

In Vivo Carcinoma Prevention: N-Methylsphingosine at 0.05–0.50 μmol Increases Cancer-Free Survival

In a two-stage DMBA/TPA skin carcinogenesis model in female Sencar mice, topical application of N-methylsphingosine (NMS) at doses of 0.05 and 0.50 μmol significantly increased cancer-free survival without inhibiting papilloma incidence or multiplicity [1]. This represents a functionally meaningful differentiation: NMS (at both 0.05 and 0.50 μmol doses) and N-acetylsphingosine (NAS, at 0.05 μmol) increased the proportion of mice without carcinoma, whereas sphingosine (SPH) required a 0.5 μmol dose to achieve a comparable effect [1]. Importantly, the carcinoma-preventive effect occurred at doses that did not inhibit ornithine decarboxylase (ODC) activity (inhibition required ≥10 μmol for NMS vs. ≥5 μmol for SPH) or reduce epidermal hyperplasia, indicating a mechanism distinct from early-stage tumor promotion inhibition [1].

Chemoprevention Skin carcinogenesis In vivo efficacy Sphingolipid

Sphingosine Methyltransferase Substrate Specificity: NMS as Enzymatic Probe

Monomethyl sphingosine (NMS) serves as a defined substrate for sphingosine methyltransferase, enabling the quantitative assessment of enzyme substrate specificity in tissue homogenates . In rat kidney homogenate assays, NMS has been employed to test the substrate specificity of sphingosine methyltransferase, providing a benchmark for distinguishing enzyme activity toward mono-methylated versus unmethylated sphingoid bases . Unlike unmodified sphingosine (which serves as the primary substrate for the first methylation step) and N,N-dimethylsphingosine (the terminal dimethylated product), NMS occupies a unique position as both a potential product of the first methylation and a substrate for the second methylation step, making it indispensable for dissecting the stepwise enzymatic methylation mechanism .

Sphingosine methyltransferase Enzyme kinetics Substrate specificity Lipid enzymology

Optimal Research and Procurement Applications for Monomethyl Sphingosine (CAS 2700-62-1)


Intermediate-Strength Apoptosis Induction in Sphingolipid Signaling Studies

For researchers investigating the sphingolipid rheostat and apoptosis signaling in monocyte or cancer cell lines, N-methylsphingosine (NMS) provides an intermediate apoptotic stimulus that avoids the full-strength cytotoxicity of DMS while producing measurable responses superior to unmodified sphingosine. Based on the potency ranking DMS ≥ NMS > TMS > SPH established in U937 human monocyte cells, NMS is the appropriate selection when experimental design requires a moderate apoptotic window that neither saturates the death response nor yields subthreshold signal [1].

Dual PKC Inhibition with Src Kinase Activation

Studies examining the interplay between PKC and src kinase signaling pathways benefit from NMS as a unique pharmacological probe. Unlike sphingosine (which inhibits both PKC and src kinase) or DMS (which primarily inhibits PKC), NMS simultaneously inhibits protein kinase C while producing a consistent 1.5–2-fold stimulation of src kinase activity [1]. This dual modulation profile enables researchers to dissect PKC-dependent versus src-dependent downstream effects in a single-compound experimental paradigm.

Mitochondrial Ceramidase Inhibition for Ceramide Metabolism Studies

Investigators studying mitochondrial ceramidase (mt-CDase) and its role in ceramide hydrolysis should select N-methylsphingosine as a validated sphingosine-based inhibitor with a defined IC50 of 0.13 mol% in rat brain mitochondrial preparations [1]. This quantitative benchmark allows precise dose-response experimental design and comparison with other mt-CDase inhibitors in the sphingosine series (IC50 range 0.04–0.14 mol%).

Sphingosine Methyltransferase Substrate Specificity Assays

Enzymologists studying sphingosine methyltransferase activity in tissue homogenates require NMS as a defined substrate to dissect the stepwise N-methylation mechanism of sphingoid bases. NMS serves as the intermediate species between sphingosine (first methylation) and N,N-dimethylsphingosine (second methylation), enabling quantitative assessment of enzyme specificity toward mono-methylated substrates in assays using rat kidney homogenate or other tissue preparations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.